molecular formula C20H18ClN3OS B2450257 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 872688-51-2

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2450257
CAS No.: 872688-51-2
M. Wt: 383.89
InChI Key: SSWRPOOEDBOQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWRPOOEDBOQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide include other pyridazinone derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications.

Biological Activity

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, a sulfanyl group, and an acetamide moiety, which contribute to its unique biological profile. Its molecular formula is C17H16ClN3OSC_{17}H_{16}ClN_3OS, and it is characterized by the following structural components:

  • Pyridazine Ring : Provides a platform for interaction with biological targets.
  • Sulfanyl Group : Imparts reactivity that can influence biological activity.
  • Chlorophenyl Substituent : Enhances lipophilicity and potential binding affinity.

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with various enzymes and receptors. Preliminary studies suggest that it may inhibit specific kinases or phosphodiesterases, leading to altered signaling pathways in cells.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, some studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The presence of substituents like chlorophenyl enhances cytotoxicity against these cells, potentially due to increased interaction with target proteins involved in cell growth regulation .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. They may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

There is evidence that pyrazole and pyridazine derivatives possess antimicrobial properties. The compound may demonstrate effectiveness against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antitumor Activity

A study investigated the effects of pyridazine derivatives on tumor growth in vivo. The results indicated that treatment with 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses (10 mg/kg and 25 mg/kg), showing a dose-dependent response .

Inhibition of Pro-inflammatory Cytokines

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a marked decrease in cytokine levels, indicating potential for treating conditions like rheumatoid arthritis or other inflammatory disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamideAnticancer, Anti-inflammatoryKinase inhibition
4-acetamidophenyl N-(4-chloro-3-nitrophenyl)carbamateAntitumorApoptosis induction
Isoxazole pyrazole carboxamidesAntifungalCell wall synthesis disruption

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Maintaining 60–80°C during coupling reactions to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfanyl and acetamide groups .
  • Reaction time : Extended durations (12–24 hours) for thiazole or pyridazine intermediate formation .
    Methodological validation includes monitoring via TLC and optimizing stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) .

Basic: What purification techniques are recommended for isolating the compound?

Answer:

  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures (70:30) improve purity post-chromatography .
  • HPLC : For final purity assessment (>95%), use C18 columns with acetonitrile/water mobile phases .

Basic: How is the compound structurally characterized in academic research?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR (400–600 MHz in DMSO-d6_6) confirm regiochemistry of sulfanyl and acetamide groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 417.4) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., C–S bond at 1.78 Å) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • SHELXL refinement : Use HKLF4 format for high-resolution data to model disorder (e.g., chlorophenyl ring rotation) .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O in acetamide) to validate packing motifs .
  • Validation : R-factor (<0.05) and residual electron density maps (<0.3 eÅ3^{-3}) ensure model accuracy .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Orthogonal assays : Compare enzyme inhibition (IC50_{50}) with cell-based viability assays (MTT) to confirm target specificity .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to validate potency discrepancies .

Advanced: What computational methods support pharmacophore modeling?

Answer:

  • Docking studies (AutoDock Vina) : Map sulfanyl and pyridazine groups to ATP-binding pockets (e.g., kinase targets) .
  • QSAR models : Train with Hammett constants (σ) for substituents on the dimethylphenyl ring to predict bioactivity .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What mechanistic insights guide reaction optimization?

Answer:

  • Kinetic studies : Pseudo-first-order kinetics for nucleophilic aromatic substitution (pyridazine C–S bond formation) .
  • Isotopic labeling : Use 34S^{34}S-KSCN to trace sulfanyl group incorporation via MS/MS .
  • DFT calculations (Gaussian 16) : Predict transition states for regioselective thiazole cyclization .

Advanced: How to improve solubility for in vivo studies?

Answer:

  • Co-solvent systems : PEG-400/water (40:60) enhances solubility (up to 2.5 mg/mL) .
  • Salt formation : React with HCl to generate hydrochloride salts, improving aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) for sustained release .

Advanced: How are structure-activity relationships (SAR) systematically explored?

Answer:

  • Fragment-based design : Replace 2,3-dimethylphenyl with substituted benzyl groups to probe steric effects .
  • Bioisosteric replacement : Substitute pyridazine with pyrimidine to assess heterocycle impact on binding .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-Cl vs. 4-F) to antimicrobial activity .

Advanced: What strategies ensure reproducibility in crystallographic data?

Answer:

  • Data collection : Use Bruker D8 QUEST with Mo Kα radiation (λ = 0.71073 Å) for high redundancy (>4) .
  • Twinned data handling : Apply TWINABS for integration and SHELXL TWIN commands for refinement .
  • Validation tools : PLATON checks for missed symmetry and CIF deposition in Cambridge Structural Database .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.